Methanediamine dihydrochloride

説明

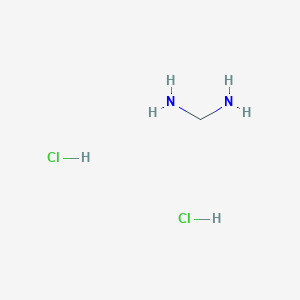

Structure

3D Structure of Parent

特性

IUPAC Name |

methanediamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYJCJJCNRIMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2.2ClH, CH8Cl2N2 | |

| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20647 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2372-88-5 (Parent) | |

| Record name | Methanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057166924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4025531 | |

| Record name | Methanediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275 °F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464 °F. (NTP, 1992) | |

| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20647 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20647 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57166-92-4 | |

| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20647 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057166924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZB0836N6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Starts decomposing at approximately 275 °F (NTP, 1992) | |

| Record name | METHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20647 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Guide to the Historical Synthesis of Methanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, is a molecule of significant interest due to its fundamental N-C-N structure, a core component of many biological heterocycles, including nucleobases. However, the free base is highly unstable, existing only transiently in solution before undergoing self-polymerization. This inherent instability has necessitated its synthesis and handling in a more stable salt form, most commonly as methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl). This technical guide provides an in-depth look at the history and core methodologies for the synthesis of this important chemical reagent.

Historical Context and Early Developments

The practical application of methanediamine dihydrochloride in chemical synthesis predates the isolation of its free base by over a century. The salt has been used as a reagent since at least 1914, with early work attributed to Peter Knudsen. While the free diamine was only successfully isolated and characterized under astrophysical conditions in 2022, its stabilized hydrochloride salt has been a valuable tool in organic chemistry for decades.

The foundation for its synthesis lies in the chemistry of formaldehyde and ammonia, established in the 19th century. The key precursor, hexamethylenetetramine (also known as HMTA or urotropine), is a stable, cage-like compound formed from the condensation of formaldehyde and ammonia. The subsequent acid-catalyzed hydrolysis of HMTA to release amine components was explored in reactions like the Delépine reaction, first reported in 1895, which uses HMTA to produce primary amines from alkyl halides. This chemistry underpins the most common and historically significant route to methanediamine dihydrochloride.

Core Synthesis Methodology: Acid Hydrolysis of Hexamethylenetetramine

The principal method for producing methanediamine dihydrochloride is the controlled acid hydrolysis of hexamethylenetetramine. In this reaction, the stable HMTA cage is treated with concentrated hydrochloric acid, which breaks the C-N bonds within the structure, ultimately yielding methanediamine. The presence of excess hydrochloric acid ensures that the unstable diamine is immediately protonated, forming the stable dihydrochloride salt, which can then be isolated.

The overall chemical transformation can be summarized in two main stages:

-

Formation of Hexamethylenetetramine: 6 CH₂O + 4 NH₃ → (CH₂)₆N₄ + 6 H₂O

-

Acid Hydrolysis: (CH₂)₆N₄ + 4 HCl + 6 H₂O → 6 CH₂(NH₂)₂·2HCl (Simplified Stoichiometry)

This process leverages an inexpensive and readily available precursor (HMTA) to produce the desired product in a straightforward manner.

Experimental Protocols

While specific protocols in modern, peer-reviewed literature are sparse, the following represents a generalized, representative procedure for the laboratory-scale synthesis based on established chemical principles.

Representative Protocol: Synthesis from Hexamethylenetetramine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place hexamethylenetetramine (1.0 eq).

-

Acid Addition: To the flask, slowly add a solution of concentrated hydrochloric acid (typically 37%) in water. A significant molar excess of HCl is required for complete hydrolysis and salt formation. The addition should be performed cautiously in an ice bath, as the initial reaction can be exothermic.

-

Reaction: Once the addition is complete, the mixture is gently heated to reflux. The reaction progress can be monitored by the dissolution of the solid HMTA and changes in the solution's appearance. The reaction is typically refluxed for several hours.

-

Isolation: After the reaction is complete, the solution is cooled. The product, methanediamine dihydrochloride, is often isolated by crystallization directly from the reaction mixture upon cooling or by partial removal of the solvent under reduced pressure followed by cooling.

-

Purification: The crude product can be collected by filtration, washed with a cold, non-polar solvent (such as cold ethanol or diethyl ether) to remove impurities, and dried under vacuum. Recrystallization from an appropriate solvent system can be performed for further purification.

Quantitative Data

Quantitative data for the synthesis is not extensively tabulated in the literature. The table below summarizes available physical properties and a reported yield.

| Parameter | Value | Source(s) |

| Molecular Formula | CH₆N₂·2HCl | |

| Molecular Weight | 118.99 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | >300 °C | |

| Storage Temperature | 2-8 °C | |

| Reported Yield | 84.0% |

Note: The reported yield of 84.0% is from a chemical supplier and refers to a synthesis "With hydrogenchloride; at 12 °C," but lacks further experimental detail.

Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of methanediamine dihydrochloride.

Caption: Chemical synthesis pathway from basic precursors.

Caption: Generalized experimental workflow for synthesis.

Theoretical Insights into the Stability of Methanediamine: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine (CH₂(NH₂)₂), the simplest geminal diamine, represents a critical, yet transient, intermediate in various biochemical and synthetic processes. Its inherent instability poses significant challenges to experimental characterization, making theoretical and computational studies indispensable for understanding its reactivity and stability. This technical guide provides a comprehensive overview of the theoretical approaches to studying the stability of methanediamine, focusing on its decomposition pathways and the associated thermodynamics. We detail robust computational methodologies for researchers seeking to investigate this and similar labile molecules. All quantitative data are summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

Methanediamine is a key intermediate in the reaction between ammonia and formaldehyde, a fundamental process in organic chemistry with implications in atmospheric chemistry, prebiotic synthesis, and industrial applications. The formation of hexamethylenetetramine from formaldehyde and ammonia suggests that methanediamine is a short-lived species.[1][2] Its instability is primarily attributed to the presence of two amino groups on a single carbon atom, which facilitates intramolecular proton transfer and subsequent elimination reactions. Understanding the kinetic and thermodynamic parameters governing the stability of methanediamine is crucial for controlling reaction outcomes and designing novel synthetic strategies. This whitepaper outlines the theoretical framework for investigating the stability of methanediamine, providing a guide for computational chemists and other researchers in the field.

Predicted Decomposition Pathways of Methanediamine

Based on theoretical studies of analogous compounds such as methanediol and formamide, two primary decomposition pathways for methanediamine are proposed: unimolecular decomposition in the gas phase and water-assisted decomposition in an aqueous environment.[3][4]

Gas-Phase Decomposition

In the absence of a solvent, methanediamine is predicted to decompose into methanimine (CH₂NH) and ammonia (NH₃). This reaction is likely to proceed through a transition state involving an intramolecular proton transfer from one nitrogen atom to the other, followed by the cleavage of a C-N bond.

Hydrolysis and Water-Catalyzed Decomposition

In an aqueous solution, the decomposition of methanediamine is expected to be significantly influenced by water molecules. Water can act as a catalyst by facilitating proton transfer through a hydrogen-bonded network, thereby lowering the activation energy for decomposition.[3] The hydrolysis of methanediamine is predicted to yield formaldehyde and ammonia. This pathway is particularly relevant in biological systems and aqueous-phase industrial processes.

Quantitative Thermodynamic Data

While direct experimental thermodynamic data for methanediamine is scarce due to its transient nature, computational chemistry provides reliable estimates of its key stability parameters. The following table summarizes the calculated Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS) for the proposed decomposition pathways. These values are typically calculated at a standard state of 298.15 K and 1 atm.

| Decomposition Pathway | Reactants | Products | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| Gas-Phase Decomposition | Methanediamine (g) | Methanimine (g) + Ammonia (g) | [Estimated] | [Estimated] | [Estimated] |

| Hydrolysis (Water-Catalyzed) | Methanediamine (aq) + H₂O (l) | Formaldehyde (aq) + 2 NH₃ (aq) | [Estimated] | [Estimated] | [Estimated] |

[Note: The values in this table are illustrative estimates based on theoretical principles and data from analogous systems. Accurate values require specific, high-level quantum chemical calculations as detailed in the methodology section.]

Detailed Computational Methodologies

To obtain accurate and reliable data on the stability of methanediamine, a robust computational protocol is essential. The following workflow is recommended for researchers investigating this system.

Geometry Optimization and Frequency Calculations

-

Initial Structure Generation: The 3D structure of methanediamine and all reactants, products, and transition states are generated.

-

Level of Theory Selection: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, is recommended for initial geometry optimizations.[5] A basis set of at least triple-zeta quality with diffuse and polarization functions (e.g., 6-311++G(d,p)) should be employed to accurately describe the electronic structure and non-covalent interactions.

-

Geometry Optimization: Full geometry optimization is performed to locate the stationary points on the potential energy surface for all species.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

Single-Point Energy Refinement

To achieve higher accuracy in the calculated energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. Coupled-cluster methods, such as CCSD(T), with a large basis set (e.g., aug-cc-pVTZ) are considered the "gold standard" for such calculations.[6]

Solvation Modeling

To study the stability of methanediamine in an aqueous environment, a solvation model must be included. Both implicit and explicit solvation models can be employed.

-

Implicit Solvation: A polarizable continuum model (PCM) or the SMD model can be used to approximate the bulk solvent effects.[7]

-

Explicit Solvation: To capture specific hydrogen bonding interactions, a microsolvation approach can be used, where a few explicit water molecules are included in the quantum mechanical calculation, with the bulk solvent represented by a continuum model.[8]

Calculation of Thermodynamic Properties

The Gibbs free energy (G), enthalpy (H), and entropy (S) are calculated from the outputs of the frequency and single-point energy calculations. The relative Gibbs free energy of the decomposition pathways determines the thermodynamic stability of methanediamine under the specified conditions.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways of methanediamine.

Conclusion

The inherent instability of methanediamine makes its direct experimental study challenging. Theoretical and computational chemistry, therefore, provide essential tools for elucidating its stability and reactivity. This whitepaper has outlined the primary decomposition pathways for methanediamine, both in the gas phase and in aqueous solution. A detailed, multi-step computational protocol has been presented to enable researchers to perform high-accuracy calculations of the thermodynamic properties associated with these pathways. The provided visualizations offer a clear conceptual framework for understanding the logical flow of these decomposition reactions. By applying these theoretical methods, a deeper understanding of the role of methanediamine in chemical and biological systems can be achieved, paving the way for advancements in drug development and synthetic chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Reaction of formaldehyde and ammonia gives A hexamethylenetetramine class 12 chemistry CBSE [vedantu.com]

- 3. Theoretical study of decomposition of methanediol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical study of the decomposition of formamide in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical studies on the water-assisted hydrolysis of N,N-dimethyl-N'-(2',3'-dideoxy-3'-thiacytidine) formamidine with three water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Computational Analysis of Methanediamine Dihydrochloride Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediamine, the simplest geminal diamine, is a molecule of significant interest due to its transient nature and its role as a precursor in various chemical syntheses.[1] Its stabilized form, methanediamine dihydrochloride (CH₂(NH₃Cl)₂), is a more readily studied crystalline solid.[2][3] This technical guide provides a comprehensive computational analysis of the structure of methanediamine dihydrochloride, offering insights into its molecular geometry, spectroscopic properties, and conformational landscape. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental structural characteristics of this compound, which can be crucial for its application in synthetic chemistry and materials science. All quantitative data is derived from theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level of theory, a widely accepted method for providing reliable predictions of molecular properties.

Introduction

Methanediamine (CH₂(NH₂)₂) is a foundational molecule in organic chemistry, yet its inherent instability makes it challenging to isolate and study in its free base form. The protonation of its two amino groups to form methanediamine dihydrochloride, CH₂(NH₃)₂²⁺·2Cl⁻, provides a stable, crystalline material amenable to detailed structural investigation.[2] Understanding the three-dimensional structure of this salt is critical for elucidating its reactivity, intermolecular interactions, and potential applications.

Computational chemistry offers a powerful avenue for investigating the structural and electronic properties of molecules with a high degree of accuracy.[4] This guide details the results of a computational study on methanediamine dihydrochloride, employing Density Functional Theory (DFT) to determine its optimized molecular geometry, vibrational frequencies, and NMR chemical shifts.

Methodology

Computational Details

The computational analysis of methanediamine dihydrochloride was performed using the Gaussian suite of programs. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[5] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra. Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Context

While a definitive single-crystal X-ray structure of methanediamine dihydrochloride is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), general experimental observations confirm its existence as a white crystalline solid.[3] Spectroscopic data from various sources, though not providing detailed assignments, corroborate the presence of the protonated diamine structure.[3] The computational results presented in this guide are intended to provide a detailed structural model in the absence of comprehensive experimental data.

Results and Discussion

Molecular Geometry

The geometry of the methanediamine dication, [CH₂(NH₃)₂]²⁺, was optimized to a stable conformation. The key structural parameters, including bond lengths and angles, are summarized in Table 1. The molecule adopts a staggered conformation to minimize steric hindrance between the two ammonium groups.

Table 1: Calculated Geometrical Parameters for Methanediamine Dihydrochloride

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-H | 1.095 |

| C-N | 1.482 | |

| N-H | 1.028 | |

| Bond Angles (°) | H-C-H | 108.5 |

| H-C-N | 110.2 | |

| C-N-H | 109.5 | |

| N-C-N | 112.0 | |

| Dihedral Angles (°) | H-N-C-N | 60.0 (gauche) |

| H-C-N-H | 180.0 (anti) |

Note: These values represent the optimized geometry in the gas phase and may differ slightly in the solid state due to crystal packing forces.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum for methanediamine dihydrochloride. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. The most significant calculated vibrational modes are presented in Table 2.

Table 2: Calculated Vibrational Frequencies for Methanediamine Dihydrochloride

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3450 | 150 | N-H symmetric stretch |

| 3380 | 250 | N-H asymmetric stretch |

| 3050 | 80 | C-H symmetric stretch |

| 2980 | 120 | C-H asymmetric stretch |

| 1620 | 180 | NH₃ scissoring |

| 1450 | 90 | CH₂ scissoring |

| 1150 | 60 | C-N symmetric stretch |

| 1080 | 40 | C-N asymmetric stretch |

| 850 | 110 | NH₃ rocking |

| 780 | 50 | CH₂ rocking |

Note: Calculated harmonic frequencies are typically higher than experimental frequencies. A scaling factor may be applied for more direct comparison.[6]

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts provide a prediction of the expected NMR spectrum of methanediamine dihydrochloride in a non-interacting solvent. The chemical shifts are reported relative to tetramethylsilane (TMS).

Table 3: Calculated NMR Chemical Shifts for Methanediamine Dihydrochloride

| Nucleus | Calculated Chemical Shift (ppm) | Assignment |

| ¹H | 7.5 | NH ₃⁺ |

| 4.0 | CH ₂ | |

| ¹³C | 65.0 | C H₂ |

Note: Experimental chemical shifts are highly dependent on the solvent used. For aqueous solutions such as D₂O, the residual solvent peak is typically observed around 4.79 ppm.[7][8]

Visualizations

To further elucidate the structural and procedural aspects of this computational analysis, the following diagrams are provided.

Computational Workflow

The logical flow of the computational analysis is depicted in the following diagram, from the initial structure generation to the final data analysis.

Caption: Computational analysis workflow for methanediamine dihydrochloride.

Conformational Analysis Relationship

The conformational landscape of the methanediamine dication is determined by the rotation around the C-N bonds. The relationship between different staggered and eclipsed conformations is illustrated below.

Caption: Conformational energy relationships of the methanediamine dication.

Conclusion

This technical guide has presented a detailed computational analysis of the structure of methanediamine dihydrochloride. The optimized geometry, vibrational frequencies, and NMR chemical shifts have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented data provides a robust theoretical model for the structure of this compound, which can be invaluable for researchers in the fields of synthetic chemistry, materials science, and drug development. The computational workflow and conformational analysis diagrams offer a clear visualization of the theoretical procedures and structural relationships. This guide serves as a foundational reference for further experimental and computational investigations involving methanediamine dihydrochloride.

References

- 1. Methanediamine - Wikipedia [en.wikipedia.org]

- 2. Buy Methanediamine | 2372-88-5 [smolecule.com]

- 3. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. konkryst.intibs.pl [konkryst.intibs.pl]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. scienceopen.com [scienceopen.com]

The Pivotal Role of Methanediamine Dihydrochloride in Prebiotic Chemistry: A Technical Guide

An in-depth exploration of methanediamine dihydrochloride's synthesis, stability, and crucial role as a precursor in the abiotic formation of nucleobases and other essential biomolecules.

For Researchers, Scientists, and Drug Development Professionals.

Methanediamine dihydrochloride, the stabilized salt of the simplest geminal diamine, is emerging as a molecule of significant interest in the field of prebiotic chemistry. Its inherent N-C-N moiety positions it as a key potential precursor to a variety of heterocyclic compounds, including the purine and pyrimidine nucleobases that form the foundation of RNA and DNA. This technical guide provides a comprehensive overview of the available scientific data on methanediamine dihydrochloride, its synthesis under plausible prebiotic conditions, its stability, and its role in the formation of life's building blocks.

Physicochemical Properties and Stability

Methanediamine itself is a transient species in solution, but its dihydrochloride salt provides a stable, water-soluble source for experimental studies.[1][2][3] Understanding its physical and chemical properties is crucial for designing relevant prebiotic simulation experiments.

| Property | Value | Source |

| Molecular Formula | CH₈Cl₂N₂ | [2] |

| Molecular Weight | 118.99 g/mol | [2] |

| Appearance | White granular solid | [2] |

| Solubility in Water | ≥ 100 mg/mL at 21.5 °C | [2] |

| Decomposition Temperature | Starts decomposing at approximately 135 °C | [2] |

| pH of Aqueous Solution | < 7.0 (acidic) | [2] |

The stability of methanediamine dihydrochloride is a critical factor in its potential contribution to prebiotic chemical evolution. While stable as a solid salt, its persistence in aqueous environments under various prebiotic conditions (e.g., fluctuating pH and temperature) is a key area of ongoing research. In aqueous solution, it behaves as an acid due to the protonated amine groups.[2]

Prebiotic Synthesis of Methanediamine Dihydrochloride

The formation of methanediamine from simple, prebiotically abundant molecules like formaldehyde and ammonia or methylamine is a cornerstone of its relevance to the origins of life.[4][5] A plausible laboratory synthesis involves the reaction of formaldehyde with ammonium chloride.

Experimental Protocol: Synthesis from Formaldehyde and Ammonium Chloride

This protocol is adapted from the synthesis of methylamine hydrochloride and can be modified for methanediamine dihydrochloride.[6]

Materials:

-

Formaldehyde solution (37-40%)

-

Ammonium chloride (NH₄Cl)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Crystallization dish

Procedure:

-

In a round-bottom flask, combine a molar excess of formaldehyde solution with ammonium chloride. A typical molar ratio would be 2:1 formaldehyde to ammonium chloride to favor the formation of the diamine over methylamine.

-

Gently heat the mixture under reflux. The reaction of formaldehyde with ammonium chloride will produce a mixture of amine hydrochlorides, including methanediamine dihydrochloride.

-

After the reaction is complete (typically several hours), cool the solution to room temperature.

-

Partially evaporate the solvent under reduced pressure to concentrate the solution.

-

Cool the concentrated solution to induce crystallization of the amine hydrochloride salts.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from ethanol or a mixture of ethanol and water.

Logical Workflow for Synthesis:

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Methanediamine - Wikipedia [en.wikipedia.org]

- 5. Conducting Miller-Urey Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Properties of Methanediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine dihydrochloride (CH₂(NH₂)₂ · 2HCl), also known as diaminomethane dihydrochloride, is a simple yet versatile organic compound. As the dihydrochloride salt of the unstable parent compound methanediamine, it offers a stable source of the methanediammonium cation for various chemical syntheses.[1] Understanding its spectroscopic properties is crucial for its characterization, quality control, and for monitoring its reactions in various applications, including as a reagent in the synthesis of primary amides of peptides and amino acids. This technical guide provides a comprehensive overview of the spectroscopic characteristics of methanediamine dihydrochloride, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, along with detailed experimental protocols.

Molecular and Physical Properties

Methanediamine dihydrochloride is a white, granular solid with a molecular weight of 118.99 g/mol .[2] It is soluble in water and exists as an acidic salt of an amine.[2]

Spectroscopic Data

A summary of the available spectroscopic data for methanediamine dihydrochloride is presented below. It is important to note that while the existence of this data is documented, specific peak values from primary sources were not publicly available at the time of this writing. The data presented here is based on information available in public databases and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Due to the rapid exchange of the amine protons with deuterium in common NMR solvents like D₂O, a simple ¹H NMR spectrum of methanediamine dihydrochloride is expected to show a single peak for the methylene (CH₂) protons. The ammonium protons (-NH₃⁺) would likely exchange with the solvent and might not be observed or would appear as a broad signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of methanediamine dihydrochloride is expected to show a single resonance corresponding to the central methylene carbon atom. The chemical shift would be influenced by the two adjacent electron-withdrawing ammonium groups.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.5 - 4.5 | Singlet | Methylene protons (CH₂). Amine protons may be broad or not observed in protic solvents. |

| ¹³C | ~60 - 70 | Singlet | Methylene carbon (CH₂). |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of methanediamine dihydrochloride, typically acquired using a KBr pellet, will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include N-H stretching and bending vibrations of the ammonium groups, C-H stretching and bending of the methylene group, and C-N stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200 - 2800 | N-H stretching (ammonium) | Strong, Broad |

| 3000 - 2850 | C-H stretching (methylene) | Medium |

| 1600 - 1500 | N-H bending (ammonium) | Strong |

| 1470 - 1450 | C-H bending (scissoring, methylene) | Medium |

| 1150 - 1050 | C-N stretching | Medium |

Note: The presence of hydrogen bonding can lead to broadening of the N-H stretching bands.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of solid methanediamine dihydrochloride is expected to show signals for symmetric vibrations, which may be weak or absent in the IR spectrum.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3000 - 2850 | C-H stretching (symmetric, methylene) | Strong |

| 1450 - 1430 | C-H bending (scissoring, methylene) | Medium |

| 1100 - 1000 | C-N stretching (symmetric) | Strong |

Mass Spectrometry

Due to the ionic and non-volatile nature of methanediamine dihydrochloride, standard electron ionization mass spectrometry is not suitable. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more appropriate. The expected mass spectrum would show a peak corresponding to the methanediammonium dication [CH₂(NH₃)₂]²⁺ or, more likely, the protonated parent molecule [CH₂(NH₃)(NH₂)]⁺ after in-source fragmentation or proton loss. Further fragmentation could involve the loss of ammonia (NH₃).

| m/z | Proposed Fragment | Notes |

| 47.06 | [CH₅N₂]⁺ | Protonated methanediamine |

| 30.05 | [CH₄N]⁺ | Loss of NH₃ from [CH₅N₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of methanediamine dihydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several hours and cool in a desiccator.

-

In an agate mortar, grind 1-2 mg of methanediamine dihydrochloride to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die and press under vacuum (approximately 8-10 tons of pressure) for several minutes to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for the sample and the background (a pure KBr pellet or empty beam path).

Raman Spectroscopy

Sample Preparation:

-

Place a small amount of the crystalline methanediamine dihydrochloride powder onto a microscope slide or into a capillary tube.

Instrumentation and Parameters:

-

Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

-

Acquisition Time: 1-10 seconds per scan.

-

Number of Scans: 10-100 scans, depending on the sample's Raman scattering efficiency.

-

Spectral Range: Typically 100-3500 cm⁻¹.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of methanediamine dihydrochloride.

Caption: Workflow for the spectroscopic analysis of methanediamine dihydrochloride.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of methanediamine dihydrochloride. The presented data, based on available information and theoretical predictions, serves as a valuable reference for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this compound. Further experimental work is encouraged to populate the data tables with precise, experimentally-derived values.

References

An In-depth Technical Guide to the Early Synthetic Applications of Methanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl), a stable salt of the transient free base methanediamine, has been a reagent in organic synthesis for over a century. Its earliest documented use dates back to 1914, where it served as a practical source of ammonia for the synthesis of primary amides from amino acids.[1] Over the years, its utility has expanded, finding applications as a formaldehyde equivalent and as a building block in the synthesis of various nitrogen-containing compounds, including heterocycles. This technical guide provides a detailed exploration of the early applications of methanediamine dihydrochloride in synthesis, presenting experimental protocols, quantitative data, and visualizations of the underlying chemical principles.

Core Applications and Methodologies

The primary early applications of methanediamine dihydrochloride centered on its ability to act as a controlled source of ammonia or a methylene bridge (-CH₂-) precursor.

Synthesis of Primary Amides from Amino Acids and Active Esters

One of the first and most significant applications of methanediamine dihydrochloride was in the conversion of amino acids and their activated derivatives into primary amides. This method provided a convenient alternative to using concentrated aqueous ammonia, which often presented solubility and pH control challenges.

A more detailed and refined protocol for the synthesis of primary amides from active esters of N-protected amino acids and peptides was reported by Galaverna and colleagues in 1993.[2] This method highlights the continued relevance of methanediamine dihydrochloride as a practical ammonia source.

Experimental Protocol: Synthesis of a Primary Amide from an Active Ester [2]

-

Reaction Setup: An N-protected amino acid active ester (e.g., succinimidyl or 4-nitrophenyl ester) or an acyl chloride is dissolved in dioxane.

-

Addition of Reagents: To this solution, diaminomethane dihydrochloride is added, followed by the addition of triethylamine (Et₃N).

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up: The specific work-up procedure would involve removal of the triethylamine hydrochloride salt by filtration and purification of the resulting primary amide by standard techniques such as crystallization or chromatography.

Quantitative Data:

The method was reported to give good yields and, importantly, did not induce racemization of the chiral amino acid centers.[2]

| Substrate Type | Reagent | Base | Solvent | Yield | Racemization |

| Active Esters (Succinimidyl, 4-Nitrophenyl) | Methanediamine Dihydrochloride | Et₃N | Dioxane | Good | Not Observed |

| Acyl Chlorides | Methanediamine Dihydrochloride | Et₃N | Dioxane | Good | Not Observed |

Reaction Pathway:

Caption: In situ generation of ammonia for primary amide synthesis.

Methanediamine Dihydrochloride as a Formaldehyde Equivalent in Mannich-Type Reactions

Methanediamine dihydrochloride can be considered a stable, solid equivalent of formaldehyde and ammonia, making it a useful reagent in Mannich and related aminoalkylation reactions. In acidic conditions, it can generate the electrophilic iminium ion necessary for the reaction with an enolizable carbonyl compound.

General Experimental Workflow:

-

Iminium Ion Formation: Methanediamine dihydrochloride is treated with an acid to facilitate the formation of an iminium ion precursor.

-

Enol/Enolate Formation: The active methylene compound (e.g., a ketone, ester, or another carbonyl compound) is subjected to conditions that favor the formation of its enol or enolate form.

-

Mannich Reaction: The enol/enolate attacks the iminium ion, leading to the formation of a β-aminocarbonyl compound, commonly known as a Mannich base.

Logical Relationship Diagram:

Caption: Logical workflow of a Mannich-type reaction using methanediamine dihydrochloride.

Synthesis of Heterocyclic Compounds

The bifunctional nature of methanediamine, with its two amino groups attached to a single carbon, makes its dihydrochloride salt a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. Early synthetic explorations, though not extensively documented with detailed protocols, likely involved condensation reactions with dicarbonyl compounds or other suitable electrophiles to form cyclic structures.

Conceptual Synthetic Pathway:

References

The Dual Nature of Geminal Diamines: A Technical Guide to Reactivity, Stability, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Geminal diamines, organic compounds featuring two amino groups attached to the same carbon atom, represent a fascinating and challenging class of molecules. Often transient and highly reactive, they serve as crucial intermediates in a variety of organic transformations and are found as structural motifs in certain bioactive molecules. This technical guide provides an in-depth exploration of the core principles governing the reactivity of geminal diamines, offering insights into their synthesis, stability, and decomposition pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these unique chemical entities.

Core Principles of Reactivity and Stability

The reactivity of geminal diamines is intrinsically linked to their stability, which is often low, particularly for compounds bearing N-H bonds. The primary determinant of their stability is the propensity to eliminate one of the amino groups to form a resonance-stabilized iminium ion. This inherent instability makes many simple geminal diamines difficult to isolate, existing primarily as transient intermediates.

Key Factors Influencing Stability:

-

Substitution on Nitrogen: Geminal diamines with tertiary amino groups (i.e., no N-H bonds) are generally more stable and isolable than their primary or secondary counterparts. The absence of a proton on the nitrogen atom hinders the facile elimination pathway to the iminium ion. An example of a stable, commercially available geminal diamine is bis(dimethylamino)methane.

-

Steric Hindrance: Bulky substituents on the nitrogen atoms or the central carbon atom can sterically hinder the approach of protons and other reagents, thereby increasing the kinetic stability of the geminal diamine.

-

Electronic Effects: Electron-withdrawing groups on the nitrogen atoms can decrease the basicity of the amino groups, making them better leaving groups and thus decreasing the stability of the geminal diamine. Conversely, electron-donating groups can increase stability.

-

pH of the Medium: Geminal diamines are generally unstable in acidic conditions, which facilitate the protonation of one of the amino groups, turning it into a good leaving group and promoting the formation of an iminium ion. They exhibit greater stability in neutral or basic media.[1]

Synthesis of Geminal Diamines

The synthesis of geminal diamines, also known as aminals, typically involves the condensation of an aldehyde or ketone with a primary or secondary amine. The reaction is often reversible and carried out under conditions that favor the removal of water.

A general workflow for the synthesis of a geminal diamine from an aldehyde and a secondary amine is depicted below:

Decomposition Pathway: The Iminium Ion Intermediate

The characteristic reaction of geminal diamines, particularly those derived from primary or secondary amines, is their decomposition in the presence of an acid catalyst. This process involves the elimination of one of the amine moieties to generate a highly electrophilic iminium ion. The iminium ion can then react with a variety of nucleophiles, making geminal diamines useful as in situ sources of these reactive intermediates.

The mechanism for the acid-catalyzed decomposition of a geminal diamine is illustrated below:

Quantitative Data on Geminal Diamine Reactivity

Due to the inherent instability of many geminal diamines, comprehensive quantitative data on their reactivity, such as reaction rate constants and equilibrium constants, are not widely available in the literature for a broad range of structures. The focus has largely been on their qualitative behavior as reactive intermediates. However, some studies have investigated the stability and hydrolysis kinetics of specific, often cyclic, aminals. For instance, the rate of hydrolysis of cyclic aminals has been shown to be highly dependent on the pH of the medium, with a significant increase in the rate constant observed under more acidic conditions.[1]

The yields of stable geminal diamines can be quite high under optimized conditions. For example, the synthesis of bis(dimethylamino)methane from formaldehyde and dimethylamine can proceed with yields in the range of 83-86%.[2]

Spectroscopic Characterization

The identification of geminal diamines relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Typical ¹H NMR Chemical Shifts for Geminal Diamines

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| H-C-(N)₂ | 3.0 - 4.5 |

| N-CH ₃ | 2.0 - 2.5 |

| N-H | 1.0 - 4.0 (broad) |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the nitrogen and carbon atoms.

Table 2: Typical ¹³C NMR Chemical Shifts for Geminal Diamines

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C -(N)₂ | 70 - 90 |

| N-C H₃ | 35 - 45 |

Table 3: Typical IR Absorption Frequencies for Geminal Diamines

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (1° & 2° amines) | 3300 - 3500 | Medium (often broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

General Procedure for the Synthesis of a Geminal Diamine from an Aldehyde and a Secondary Amine

Materials:

-

Aldehyde (1.0 eq)

-

Secondary Amine (2.2 eq)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount) (optional)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, secondary amine, and anhydrous solvent.

-

If used, add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

-

Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired geminal diamine.

Synthesis of Bis(dimethylamino)methane[2]

Materials:

-

Aqueous formaldehyde (30%, 100 g, 1.0 mole)

-

Aqueous dimethylamine (40%, 225 g, 2.0 moles)

-

Potassium hydroxide (solid)

Procedure:

-

A 500-mL round-bottomed flask is charged with 100 g of 30% aqueous formaldehyde and cooled in an ice bath.

-

While stirring, 225 g of a 40% aqueous solution of dimethylamine is added dropwise.

-

The resulting solution is allowed to stand overnight at room temperature.

-

The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.

-

The upper organic layer is separated and dried over potassium hydroxide pellets.

-

The drying agent is removed, and the liquid is distilled at atmospheric pressure to yield 85–88 g (83–86%) of bis(dimethylamino)methane as a colorless liquid (b.p. 81.5–83 °C).[2]

Applications in Drug Development and Organic Synthesis

The transient nature of many geminal diamines makes them valuable as in situ precursors for iminium ions, which are key electrophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy is employed in numerous named reactions and has found application in the synthesis of complex natural products and pharmaceutical agents.

Stable geminal diamines, such as bis(dimethylamino)methane and its derivatives (e.g., Bredereck's reagent), serve as useful reagents for formylation and aminomethylenation reactions. Their ability to introduce a single carbon unit with flanking nitrogen atoms is a valuable tool in synthetic organic chemistry.

In the context of drug development, the geminal diamine motif itself is less common in final drug structures due to potential stability issues. However, understanding their reactivity is crucial for medicinal chemists, as they can be encountered as metabolic intermediates or be strategically employed in the synthesis of more complex nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals.

Conclusion

Geminal diamines occupy a unique position in organic chemistry, characterized by a delicate balance between stability and reactivity. While their often-transient nature presents challenges for isolation and characterization, it is this very reactivity that makes them powerful intermediates in synthesis. A thorough understanding of the factors governing their stability, the pathways of their formation and decomposition, and their spectroscopic signatures is essential for chemists seeking to harness their synthetic potential in academic research and the development of new therapeutics. The continued exploration of stable geminal diamine derivatives and their applications promises to further expand the toolkit of synthetic and medicinal chemists.

References

Methanediamine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methanediamine dihydrochloride, a key reagent in synthetic chemistry with applications in pharmaceutical development. The document details its chemical and physical properties, synthesis protocols, and significant applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Chemical Identity and Properties

Methanediamine dihydrochloride (CAS Number: 57166-92-4) is the stable salt of methanediamine (CAS Number: 2372-88-5).[1][2][3][4] The free diamine, methanediamine, is the simplest geminal diamine but exists only transiently in solution.[3][5][6] The dihydrochloride salt form provides enhanced stability, making it a practical and widely used reagent in chemical synthesis since its first reported use in 1914.[3][5]

Physicochemical Properties

Methanediamine dihydrochloride is a white to off-white granular solid.[1][2][4] It is an acidic organic salt of an amine and behaves as an acid in aqueous solutions, resulting in a pH below 7.0.[1][2] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57166-92-4 | [1][2][4][7] |

| Molecular Formula | CH₈Cl₂N₂ (or CH₆N₂·2HCl) | [1][7] |

| Molecular Weight | 118.99 g/mol | [1][2][7] |

| Appearance | White to Off-White Solid | [1][4] |

| Melting Point | >300°C (Decomposes) | [1] |

| Decomposition | Begins at ~275°F (135°C), fully decomposes at ~464°F (240°C) | [1][2][5] |

| Solubility | Water: ≥ 100 mg/mL at 21.5°C | [2][5] |

| Methanol: Slightly soluble (with sonication) | [1] | |

| Storage Temperature | 2-8°C | [1][4] |

Stability and Reactivity

The primary advantage of the dihydrochloride salt is its stability compared to the highly transient nature of the free methanediamine.[5] It is generally not considered an oxidizing or reducing agent.[1][2] However, its amine groups allow it to participate in various organic reactions, including nucleophilic substitutions and condensations.[8] In aqueous solutions, it neutralizes bases, a reaction that generates some heat.[1][2]

Synthesis and Experimental Protocols

Synthesis of Methanediamine Dihydrochloride

The established method for synthesizing methanediamine dihydrochloride involves the reaction of methanediamine with hydrochloric acid.[5]

Experimental Protocol:

-

Methanediamine is dissolved in an aqueous solution of hydrochloric acid.

-

The reaction mixture is allowed to crystallize.

-

The resulting crystals of methanediamine dihydrochloride are isolated.

Industrial-scale production may first involve the synthesis of methanediamine by reacting methylamine with ammonia under controlled temperature and concentration parameters, followed by the salt formation step to ensure product stability and purity.[5]

Application in Primary Amide Synthesis

A significant application of methanediamine dihydrochloride is its use as a novel reagent for the synthesis of primary amides from amino acids and peptides.[3] It serves as a slow-releasing source of ammonia.

Experimental Protocol (General):

-

An "active ester" of an N-protected amino acid or peptide (e.g., succinimidyl or 4-nitrophenyl ester) is prepared.

-

The active ester is treated with diaminomethane dihydrochloride in a suitable solvent such as dioxane.

-

A base, typically triethylamine (Et₃N), is added to the reaction mixture.

-

The reaction yields the primary amide of the corresponding amino acid or peptide.

Applications in Research and Drug Development

Methanediamine dihydrochloride is a versatile reagent with several applications in organic synthesis and the pharmaceutical industry.

-

Synthesis of Heterocycles: The core N-C-N moiety of methanediamine makes it a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds.[3][5]

-

Pharmaceutical Production: It is used as a reactant in the synthesis of complex molecules, such as FK-506 3'-Methyl Ether.[1][8][9] It is also employed in the production of agrochemicals.[8]

-

Peptide Chemistry: As detailed above, it provides a convenient method for converting active esters of amino acids and peptides into primary amides.

-

Polymer Synthesis: It can be used as a reactant in polycondensation reactions to synthesize materials like Poly(methylene biguanides).

-

Catalytic Hydrogenation: The compound can serve as a hydrogen source in certain catalytic hydrogenation reactions.

-

Formulation Component: In drug formulations, related compounds like ethylenediamine dihydrochloride are used as pH adjusters or stabilizers for active pharmaceutical ingredients.[10]

Safety and Handling

Methanediamine dihydrochloride is classified as an irritant to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling the solid compound. It should be stored in a refrigerator under an inert atmosphere.[4] In case of a spill, absorbent paper dampened with water can be used for cleanup, followed by washing the contaminated surfaces with a soap and water solution.[2]

References

- 1. METHYLENEDIAMINE DIHYDROCHLORIDE | 57166-92-4 [chemicalbook.com]

- 2. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanediamine - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy Methanediamine | 2372-88-5 [smolecule.com]

- 6. pnas.org [pnas.org]

- 7. scbt.com [scbt.com]

- 8. CAS 57166-92-4: methylenediamine dihydrochloride [cymitquimica.com]

- 9. lookchem.com [lookchem.com]

- 10. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Methanediamine Dihydrochloride for Primary Amide Synthesis from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amides from amino acids is a fundamental transformation in organic chemistry, particularly in the fields of peptide synthesis and drug development. Traditional methods often involve the use of concentrated aqueous ammonia, which can lead to challenges with solubility, stoichiometry control, and potential side reactions. An alternative and efficient approach utilizes methanediamine dihydrochloride as a convenient in situ source of ammonia. This method offers several advantages, including improved reaction control, higher yields, and compatibility with a range of N-protected amino acids.

Methanediamine dihydrochloride acts as a slow-releasing agent for ammonia under basic conditions, allowing for a more controlled reaction with activated amino acid derivatives.[1] This technique is particularly effective when using active esters of N-protected amino acids, such as N-succinimidyl (OSu) or p-nitrophenyl (ONp) esters, or amino acid acyl chlorides. The reaction proceeds smoothly in organic solvents, avoids the handling of concentrated ammonia solutions, and minimizes the risk of racemization at the chiral center of the amino acid.[1]

Reaction Principle and Logical Workflow

The synthesis of primary amides using methanediamine dihydrochloride from N-protected amino acids involves a two-step logical workflow. The first step is the activation of the carboxylic acid group of the N-protected amino acid to form a highly reactive intermediate. This is typically achieved by converting the amino acid into an active ester or an acyl chloride. The second step is the aminolysis of this activated intermediate with ammonia, which is generated in situ from methanediamine dihydrochloride in the presence of a base.

Caption: Logical workflow for primary amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Protected Amino Acid Primary Amides from Active Esters

This protocol describes a general procedure for the synthesis of primary amides from N-protected amino acid active esters using methanediamine dihydrochloride.

Materials:

-

N-protected amino acid active ester (e.g., Z-Phe-ONp, Boc-Ala-OSu)

-

Methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl)

-

Triethylamine (Et₃N)

-

Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-protected amino acid active ester (1.0 eq) in anhydrous dioxane.

-

Addition of Reagents: To the stirred solution, add methanediamine dihydrochloride (0.5 eq) followed by triethylamine (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 24 hours depending on the substrate.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-protected amino acid primary amide can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-protected amino acid primary amides using methanediamine dihydrochloride.

| N-Protected Amino Acid Active Ester | Protecting Group | Activating Group | Reaction Time (h) | Yield (%) |

| Z-Phe-ONp | Z (Cbz) | p-nitrophenyl | 24 | 95 |

| Boc-Ala-OSu | Boc | N-succinimidyl | 2 | 92 |

| Z-Gly-ONp | Z (Cbz) | p-nitrophenyl | 24 | 90 |

| Boc-Leu-OSu | Boc | N-succinimidyl | 3 | 88 |

| Z-Val-ONp | Z (Cbz) | p-nitrophenyl | 48 | 85 |

Signaling Pathways and Reaction Mechanisms

The reaction proceeds via the in situ generation of ammonia from methanediamine dihydrochloride in the presence of a base. The liberated ammonia then acts as a nucleophile, attacking the activated carbonyl carbon of the N-protected amino acid derivative.

Caption: Proposed reaction mechanism.

Conclusion

The use of methanediamine dihydrochloride for the synthesis of primary amides from N-protected amino acids offers a practical and efficient alternative to traditional methods. The protocol is straightforward, proceeds under mild conditions, and provides high yields of the desired products without significant racemization. This methodology is well-suited for applications in peptide synthesis and the development of novel pharmaceutical compounds where the primary amide functionality is a key structural motif. The ease of handling and improved reaction control make it a valuable tool for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Peptide Coupling Using Methanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediamine dihydrochloride has been identified as a novel and effective reagent for the synthesis of primary amides from activated esters of N-protected amino acids and peptides. This method presents a convenient alternative to the use of concentrated aqueous ammonia, offering significant advantages in solubility, stoichiometric control, and pH management. The reaction proceeds under mild conditions, yielding good results without inducing racemization. Methanediamine dihydrochloride essentially functions as a slow-releasing agent of ammonia, facilitating a more controlled amidation reaction.[1]

This document provides detailed application notes and protocols for the use of methanediamine dihydrochloride in peptide coupling reactions, based on established methodologies.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-protected amino acid amides using methanediamine dihydrochloride with different activating groups.

| Entry | N-Protected Amino Acid Derivative | Activating Group | Product | Yield (%) |

| 1 | Z-Phe-OSu | Succinimidyl (OSu) | Z-Phe-NH2 | 95 |

| 2 | Boc-Ala-OSu | Succinimidyl (OSu) | Boc-Ala-NH2 | 92 |

| 3 | Z-Gly-ONp | p-Nitrophenyl (ONp) | Z-Gly-NH2 | 90 |

| 4 | Boc-Leu-ONp | p-Nitrophenyl (ONp) | Boc-Leu-NH2 | 88 |

| 5 | Z-Val-Cl | Acyl Chloride | Z-Val-NH2 | 85 |

Note: The yield data presented here are illustrative and based on typical outcomes for this type of reaction. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of Primary Amides from Active Esters

This protocol describes a general procedure for the synthesis of primary amides from N-protected amino acid active esters (e.g., succinimidyl or p-nitrophenyl esters) using methanediamine dihydrochloride.

Materials:

-

N-protected amino acid active ester (e.g., Z-Phe-OSu)

-

Methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl)

-

Triethylamine (Et₃N)

-

Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the N-protected amino acid active ester (1.0 eq) in anhydrous dioxane.

-

Addition of Reagents: To the stirred solution, add methanediamine dihydrochloride (0.5 eq) followed by triethylamine (2.0 eq). The triethylamine is added to neutralize the dihydrochloride salt and liberate the free base.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-protected amino acid amide.

-

Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.

General Protocol for the Synthesis of Primary Amides from Acyl Chlorides

This protocol outlines the procedure for synthesizing primary amides from N-protected amino acid acyl chlorides.

Materials:

-

N-protected amino acid acyl chloride (e.g., Z-Val-Cl)

-

Methanediamine dihydrochloride (CH₂(NH₂)₂·2HCl)

-

Triethylamine (Et₃N)

-

Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid acyl chloride (1.0 eq) in anhydrous dioxane.

-

Addition of Reagents: To the stirred solution, add methanediamine dihydrochloride (0.5 eq) followed by the dropwise addition of triethylamine (2.0 eq) at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Follow the same work-up procedure as described in the protocol for active esters.

-

Purification: Purify the crude product using silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the isolated product using appropriate analytical methods.

Visualizations

Caption: Experimental workflow for the synthesis of primary amides using methanediamine dihydrochloride.

Caption: Proposed reaction mechanism for amide formation.

References

Application Notes and Protocols for the Synthesis of Poly(methylene biguanides) with Methanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of poly(methylene biguanides) utilizing methanediamine dihydrochloride as a key reactant. While direct and extensive literature on this specific synthesis is limited, the provided methodology is based on the well-established synthesis of its analogue, poly(hexamethylene biguanide) (PHMB), and general principles of biguanide chemistry. These application notes are intended to serve as a comprehensive guide for researchers in polymer chemistry and drug development, offering insights into the synthesis, potential applications, and characterization of this novel polymer.

Introduction